molecular formula C6H2BrClFNO2 B6227825 5-bromo-2-chloro-1-fluoro-3-nitrobenzene CAS No. 1807224-10-7

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

Cat. No.: B6227825
CAS No.: 1807224-10-7
M. Wt: 254.44 g/mol
InChI Key: AFFZHZYWAUZGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Polysubstituted Halonitrobenzenes in Modern Organic Synthesis

Polysubstituted halonitrobenzenes are a class of aromatic compounds that serve as pivotal intermediates in modern organic synthesis. Characterized by a benzene (B151609) ring adorned with one or more halogen atoms (fluorine, chlorine, bromine, iodine) and a nitro group, these molecules are foundational to the construction of complex chemical architectures. The presence of both electron-withdrawing nitro groups and versatile halogen substituents imparts a unique reactivity profile to the aromatic ring. fiveable.me

The nitro group significantly deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), a complementary strategy for forming new bonds. fiveable.melibretexts.org The halogens, depending on their nature and position, can act as leaving groups in SNAr reactions or as handles for a wide array of metal-catalyzed cross-coupling reactions. google.com This dual reactivity allows for a programmed, sequential introduction of various functional groups, making these compounds highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different halogens on the ring further enhances their utility, enabling chemists to perform regioselective transformations with high precision.

Significance of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene as a Multifunctional Building Block

This compound, with the chemical formula C₆H₂BrClFNO₂, is a prime example of a multifunctional building block. cymitquimica.com Its structure is particularly noteworthy as it contains three distinct halogen atoms—fluorine, chlorine, and bromine—each offering a different potential for chemical modification.

The arrangement of these substituents on the benzene ring creates a highly electron-deficient system, ripe for chemical transformation. smolecule.com The fluorine atom, being the most electronegative, is highly activated towards nucleophilic aromatic substitution. The bromine and chlorine atoms, in contrast, are more amenable to participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. Furthermore, the nitro group can be readily reduced to an amino group, which can then be used for a host of further derivatizations, including diazotization or amide bond formation. This orthogonal reactivity allows for a stepwise and selective functionalization of the molecule, making it an exceptionally versatile scaffold for constructing diverse and complex target molecules.

Research Gaps and Objectives in the Academic Study of this compound

Despite its clear potential as a synthetic intermediate, dedicated academic research focusing solely on this compound is not extensively documented in publicly available literature. While its use is noted in patent literature for the synthesis of more complex molecules, a comprehensive study of its fundamental properties and reactivity is a discernible research gap. google.com

Key objectives for future academic study would include:

Systematic Synthesis and Optimization: Developing and optimizing a high-yield, scalable synthetic route to this specific isomer.

Detailed Spectroscopic and Structural Analysis: Comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS) and determination of its single-crystal X-ray structure to understand its solid-state conformation and intermolecular interactions.

Exploration of Regioselective Reactivity: A systematic investigation into the selective functionalization of its three different halogen sites and the nitro group. This would involve mapping its reactivity with a range of nucleophiles and under various cross-coupling conditions to establish a clear hierarchy of reaction selectivity.

Library Synthesis and Biological Screening: Utilizing its multifunctional nature to generate a library of novel derivatives for screening in medicinal and agrochemical research to uncover new lead compounds. For instance, some studies have noted the potential antimicrobial properties of this compound. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1807224-10-7

Molecular Formula

C6H2BrClFNO2

Molecular Weight

254.44 g/mol

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H

InChI Key

AFFZHZYWAUZGCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 1 Fluoro 3 Nitrobenzene

Retrosynthetic Analysis and Strategic Considerations for Halogen- and Nitro-Substituted Benzenes

Retrosynthetic analysis of a polysubstituted benzene (B151609) like 5-bromo-2-chloro-1-fluoro-3-nitrobenzene is crucial for devising a viable synthetic route. The order in which substituents are introduced is paramount, as existing groups on the aromatic ring dictate the position of subsequent additions. pressbooks.pub Halogens (F, Cl, Br) are ortho-, para-directors, while the nitro group (NO₂) is a meta-director. pressbooks.pubyoutube.com All of these groups are deactivating, meaning they make electrophilic aromatic substitution (EAS) reactions slower than on benzene itself. chemistrysteps.com The nitro group is strongly deactivating, while halogens are weakly deactivating. chemistrysteps.comlibretexts.org

The target molecule has the following substitution pattern:

Fluorine at C1

Chlorine at C2 (ortho to F)

Nitro group at C3 (meta to F, ortho to Cl)

Bromine at C5 (para to F, meta to Cl, meta to NO₂)

A key strategic consideration is that Friedel-Crafts reactions, a common method for introducing alkyl or acyl groups, are generally unsuccessful on strongly deactivated rings, such as those bearing a nitro group. chemistrysteps.comlibretexts.org Therefore, nitration is often planned as a later step in the synthesis.

Considering the directing effects, installing the nitro group last via electrophilic nitration onto a 1-bromo-4-chloro-3-fluorobenzene precursor is a logical approach. youtube.com In this precursor, the positions ortho and para to the fluorine atom are the most activated sites for electrophilic attack. The position ortho to fluorine (and ortho to chlorine) is C2, and the position para to fluorine is C5, which is already occupied by bromine. The other position ortho to fluorine is C6. The position ortho to chlorine (and meta to fluorine) is C3. The directing effects of the three halogens must be carefully weighed to predict the outcome of the nitration step. The final synthesis step would likely involve the nitration of a tri-halogenated benzene ring, a reaction that can be challenging due to the ring's deactivation. libretexts.orgyoutube.com

Precursor Synthesis and Regioselective Halogenation Approaches

The synthesis of the necessary tri-halogenated benzene precursor requires regioselective halogenation methods. The challenge lies in introducing three different halogens at specific positions on the benzene ring.

Bromination Protocols and Catalytic Systems

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto a benzene ring. This reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgbyjus.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com

Another common reagent is N-bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, often in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the bromination on an already substituted ring.

Protocol Reagents Catalyst Description
Direct BrominationBr₂FeBr₃ or AlCl₃A classic method where the Lewis acid activates the bromine for electrophilic attack on the aromatic ring. masterorganicchemistry.com
NBS BrominationN-bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄)NBS provides a source of Br⁺, suitable for brominating moderately activated or deactivated rings.

Chlorination and Fluorination Techniques

Similar to bromination, chlorination is typically achieved using chlorine (Cl₂) with a Lewis acid catalyst. libretexts.org The mechanism follows the standard electrophilic aromatic substitution pathway. masterorganicchemistry.com

Direct fluorination of aromatic rings with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and ring degradation. libretexts.org Consequently, modern electrophilic fluorinating agents are preferred. Selectfluor (F-TEDA-BF₄) is a widely used reagent that delivers an electrophilic fluorine atom under milder conditions, offering better control and selectivity. The synthesis of precursors like 1,3-dichloro-2-fluoro-4-nitro-benzene has been documented, which can be further modified through reduction and subsequent halogenation steps. google.com

Halogenation Reagents Catalyst/Conditions Description
ChlorinationCl₂FeCl₃ or AlCl₃The standard method for introducing chlorine via electrophilic aromatic substitution. byjus.com
FluorinationSelectfluor (F-TEDA-BF₄)Typically used in polar aprotic solventsA modern, safer, and more selective method for electrophilic fluorination compared to using elemental fluorine.

Nitration Reactions and Positional Control

The introduction of the nitro group is a critical step, often performed late in the synthetic sequence due to its strong deactivating and meta-directing properties.

Electrophilic Aromatic Nitration Conditions

The most common method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). jove.com The nitronium ion is then attacked by the electron-rich benzene ring. chemistrysteps.commasterorganicchemistry.com For deactivated rings, harsher conditions, such as higher temperatures or the use of fuming nitric acid, may be necessary. chemistrysteps.com

Reaction Reagents Electrophile Conditions
Aromatic NitrationConcentrated HNO₃ + Concentrated H₂SO₄Nitronium ion (NO₂⁺)Typically 50-100°C, depending on substrate reactivity. chemistrysteps.com

Regioselectivity Challenges in Polysubstituted Nitrobenzene (B124822) Synthesis

The primary challenge in synthesizing a polysubstituted compound like this compound is controlling the regioselectivity of the nitration step. acs.org When nitrating a tri-halogenated benzene, the existing halogens direct the incoming nitro group to their ortho and para positions. However, the ring is significantly deactivated, making the reaction sluggish.

The directing effects of the halogens compete. Fluorine is the most activating (least deactivating) halogen and will exert the strongest ortho-, para-directing influence. In a hypothetical 1-bromo-4-chloro-3-fluorobenzene precursor, the positions are influenced as follows:

Fluorine (at C3): Directs to C2, C4, and C6.

Chlorine (at C4): Directs to C3 and C5.

Bromine (at C1): Directs to C2 and C6.

The desired C5-nitration (to form the target compound, which would be 1-bromo-4-chloro-5-fluoro-3-nitrobenzene if starting from 1-bromo-4-chloro-3-fluorobenzene) is meta to both the fluorine and chlorine, which is unfavorable. This highlights the immense difficulty in achieving the target substitution pattern through direct electrophilic substitution on a simple precursor. Alternative strategies, such as those involving Sandmeyer reactions (converting an amino group into a halogen or nitro group) or nucleophilic aromatic substitution, may be required to overcome these regioselectivity hurdles. youtube.com The synthesis often involves multi-step sequences where functional groups are introduced and then chemically modified to achieve the final desired arrangement. libretexts.org

Optimization of Reaction Conditions and Yields

The successful synthesis of halogenated nitrobenzenes hinges on the precise control of reaction parameters. For structurally similar compounds like 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, research has identified key factors that influence reaction outcomes and yields. These findings offer valuable insights into the potential optimization of the synthesis of this compound.

One of the primary synthetic routes involves the nitration of a pre-halogenated benzene precursor. In a typical procedure for a related isomer, 1-bromo-3-chloro-5-fluorobenzene (B1273174) is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The temperature is a critical parameter in this electrophilic aromatic substitution, with studies on analogous compounds indicating that maintaining a temperature range of 0–5°C is crucial for directing the nitro group to the desired position and minimizing the formation of unwanted byproducts.

Further optimization of this nitration step involves the slow, dropwise addition of the nitrating mixture to the benzene precursor. This controlled addition helps to manage the exothermic nature of the reaction and prevent over-nitration. The use of an inert atmosphere during the reaction can also contribute to higher yields by suppressing side reactions. Through careful monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), and by adjusting the stoichiometry of the reactants, yields for similar compounds have been reported to exceed 85%.

An alternative approach involves a sequence of halogenation and nitration steps. For instance, a related synthesis starts with the bromination of 4-chloro-1-fluoro-2-nitrobenzene. The optimization of this bromination step is detailed in the following table, based on findings for a similar compound:

Table 1: Optimization of the Bromination of a Halogenated Nitrobenzene Precursor

ParameterConditionRationale
Brominating AgentN-Bromosuccinimide (NBS)Provides a milder and more selective bromination compared to liquid bromine.
CatalystIron(III) Bromide (FeBr₃)Activates the brominating agent for electrophilic attack on the aromatic ring.
SolventDichloromethane (DCM)An inert solvent that facilitates the reaction without participating in it.
Temperature25-35°CA moderate temperature range to ensure a reasonable reaction rate while minimizing side reactions.
Reaction Time4-6 hoursSufficient time for the reaction to proceed to completion.

This data is based on the synthesis of a structurally related isomer and is presented as a guide for the potential optimization of the synthesis of this compound.

Following the bromination, a subsequent chlorination step would be necessary to introduce the final halogen substituent. The optimization of such a step would similarly involve the careful selection of a chlorinating agent, catalyst, solvent, and reaction temperature to ensure high selectivity and yield.

Comparative Analysis of Synthetic Pathways and Industrial Applicability

A second potential pathway involves the synthesis of a corresponding aniline (B41778) derivative, which is then converted to the target nitrobenzene compound via a diazotization reaction followed by a Sandmeyer-type reaction. For example, a process for a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, starts with the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to the corresponding aniline. google.com This aniline is then brominated and subsequently undergoes diazotization and reduction to yield the final product. google.com While this route may involve fewer steps, the stability of the diazonium salt intermediate is a critical concern, as these species can be prone to decomposition, leading to lower yields. google.com

A comparative analysis of these potential pathways, based on data for a structurally similar isomer, is presented in the table below:

Table 2: Comparative Analysis of Potential Synthetic Pathways

PathwayKey FeaturesAdvantagesDisadvantagesIndustrial Applicability
Sequential Halogenation and Nitration Stepwise introduction of halogens followed by nitration.High regioselectivity.Multiple steps, potentially lower overall yield, higher cost.Moderate, may be suitable for smaller scale production where high purity is critical.
Diazotization of a Substituted Aniline Synthesis of an aniline precursor followed by diazotization and substitution.Potentially fewer steps.Instability of diazonium intermediates can lower yields. google.comPotentially high, if the stability of the diazonium salt can be effectively managed.

This comparative analysis is based on synthetic strategies for structurally related compounds and is intended to provide a prospective evaluation for the synthesis of this compound.

Mechanistic Investigations of 5 Bromo 2 Chloro 1 Fluoro 3 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. pressbooks.pub In this process, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate called a Meisenheimer complex. libretexts.orgruhr-uni-bochum.de The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. byjus.com The reactivity of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene in SNAr reactions is profoundly influenced by the interplay between the three distinct halogen substituents and the activating nitro group.

In SNAr reactions, the nature of the halogen leaving group (halide) has a significant and somewhat counterintuitive effect on the reaction rate. The observed order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com This trend is contrary to the bond strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I) and the stability of the corresponding halide anions (I⁻ > Br⁻ > Cl⁻ > F⁻).

In the context of this compound, the fluorine atom at the C1 position is the most likely site for nucleophilic attack and substitution, owing to its superior ability to activate the carbon for the initial addition step.

Table 1: Influence of Halogen Identity on SNAr Reactivity

Halogen (X) Electronegativity (Pauling Scale) C-X Bond Energy (kJ/mol in C₆H₅X) Reactivity in SNAr Rationale for Reactivity
F 3.98 544 Highest Highest electronegativity makes the attached carbon the most electrophilic, accelerating the rate-determining nucleophilic attack.
Cl 3.16 406 Intermediate Moderately electrophilic carbon center.

| Br | 2.96 | 347 | Lower | Lower electronegativity results in a less electrophilic carbon compared to C-F and C-Cl. |

This table presents generalized data to illustrate the principles governing reactivity.

The presence of a strongly electron-withdrawing group is a prerequisite for a successful SNAr reaction. byjus.com The nitro group (—NO₂) is one of the most powerful activating groups for this transformation. pressbooks.pubnih.gov Its ability to delocalize the negative charge of the intermediate Meisenheimer complex via resonance is key to its activating effect. libretexts.org

For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group. pressbooks.publibretexts.org This geometric arrangement allows the negative charge developed on the ring during the nucleophilic attack to be delocalized onto the oxygen atoms of the nitro group. libretexts.org

In this compound, the nitro group is located at the C3 position. This places it ortho to both the fluorine at C1 and the chlorine at C2, and para to the bromine at C5. Consequently, the nitro group potently activates all three halogenated positions for nucleophilic displacement by stabilizing the respective potential Meisenheimer complex intermediates.

Chemo- and regioselectivity are critical considerations in the reactions of polyhalogenated compounds. In this compound, a nucleophile has three potential sites for attack. The selectivity of this displacement is determined by a combination of two primary factors:

Leaving Group Ability (Reactivity Trend): As established, the order of reactivity for halogens in SNAr is F > Cl > Br. This strongly suggests that the fluorine atom is the most labile leaving group.

Activation by the Nitro Group: The nitro group at C3 activates the ortho positions (C1-F and C2-Cl) and the para position (C5-Br).

The convergence of these factors indicates a high degree of regioselectivity. The fluorine atom at C1 is not only the best leaving group in the SNAr reactivity series but is also in an ortho position activated by the nitro group. Therefore, nucleophilic aromatic substitution on this compound is expected to occur with high selectivity at the C1 position, leading to the displacement of the fluoride (B91410) ion.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to anilines and other valuable nitrogen-containing compounds. chemrxiv.org The presence of reducible halogen substituents on the aromatic ring presents a significant challenge, as many reduction conditions can also lead to competitive hydrodehalogenation (replacement of a halogen with hydrogen). acs.org

Standard methods for nitro group reduction include catalytic hydrogenation and the use of metal hydrides. Catalytic hydrogenation typically employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). While effective for simple nitroarenes, this method often lacks chemoselectivity in the presence of halogens, particularly bromo and iodo substituents, which are susceptible to hydrogenolysis. acs.org

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), can also reduce nitro groups, though they are generally less effective for aromatic nitro compounds compared to other functional groups. The reactivity and selectivity of these reagents can be modulated by additives and reaction conditions, but achieving selective reduction of the nitro group without affecting the C-Br or C-Cl bonds remains a challenge.

Given the limitations of standard methods, significant research has been devoted to developing chemoselective techniques for the reduction of nitro groups in polyhalogenated aromatic compounds. organic-chemistry.org These methods are crucial for synthesizing precursors for pharmaceuticals and agrochemicals. chemrxiv.org

Several effective strategies have emerged:

Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like Pd/C allows for the selective reduction of nitroarenes containing bromo and chloro groups, yielding the corresponding halogenated anilines in good yields. organic-chemistry.org Formic acid can also be used as a hydrogen source with iron-based catalysts. organic-chemistry.org

Metal-Mediated Reductions: Systems employing zinc or magnesium powder with agents like hydrazine glyoxylate (B1226380) have been shown to rapidly and selectively reduce aromatic nitro groups at room temperature, preserving halogen substituents.

Electrocatalytic Methods: An electrocatalytic route using a polyoxometalate redox mediator has demonstrated high selectivity for the reduction of substituted nitroarenes to their corresponding anilines in aqueous solution at room temperature, effectively avoiding hydrodehalogenation. acs.org

Boron-Based Reagents: The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide, or the use of tetrahydroxydiboron, provides a metal-free method for the chemoselective reduction of aromatic nitro compounds, tolerating a wide array of functional groups, including halogens. organic-chemistry.org

For this compound, the application of these selective methods would be expected to yield 5-bromo-2-chloro-1-fluoro-3-aminobenzene as the primary product.

Table 2: Selected Methods for Chemoselective Nitro Group Reduction

Reagent/System Conditions Selectivity Reference
Hydrazine Hydrate, Pd/C Varies (e.g., elevated temp.) Good for bromo, chloro, iodo arenes organic-chemistry.org
Zinc/Magnesium, Hydrazine Glyoxylate Room Temperature High, avoids hydrogenolysis
H₃[PW₁₂O₄₀] (Mediator) Room Temp, Aqueous H₃PO₄ High, avoids hydrodehalogenation acs.org

Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Heck, Sonogashira)

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene (B151609) ring makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization of the molecule.

In palladium-catalyzed cross-coupling reactions, the first and typically rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity of aryl halides in this step is highly dependent on the nature of the halogen and follows a general trend: C-I > C-Br > C-OTf > C-Cl >> C-F.

For this compound, this reactivity order dictates that cross-coupling reactions will occur selectively at the C-Br bond. The carbon-bromine bond is significantly weaker and more readily cleaved by the palladium catalyst than the C-Cl and C-F bonds. This inherent selectivity allows for the introduction of an aryl, vinyl, or alkynyl group at the C5 position while leaving the chlorine and fluorine atoms untouched. This principle is widely applied in the synthesis of complex molecules where sequential couplings are desired. For instance, in Suzuki-Miyaura couplings, the bromine atom typically serves as the leaving group.

The strong electron-withdrawing nature of the nitro group further influences the reactivity by making the aromatic ring electron-deficient, which can facilitate the oxidative addition step but may slow down other steps in the catalytic cycle, such as transmetalation.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

Bond TypePosition on RingRelative Bond Dissociation Energy (Approx. kcal/mol)General Reactivity in Oxidative Addition
C-F1~124Very Low / Inert
C-Cl2~96Low (Requires specialized catalysts/conditions)
C-Br5~81High (Preferred site for coupling)

While the intrinsic reactivity difference between C-Br and C-Cl bonds provides a degree of natural selectivity, achieving high yields and preventing side reactions requires careful optimization of the catalyst system, particularly the choice of ligand coordinated to the palladium center. The ligand plays a critical role in modulating the electronic properties and steric environment of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity.

For selective coupling at the C-Br bond, a variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dpp

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 2 Chloro 1 Fluoro 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques would provide a complete picture of the atomic connectivity and through-space interactions.

Proton (¹H) NMR Spectroscopic Analysis and Coupling Constants

The ¹H NMR spectrum of this compound would be expected to show two aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitro, chloro, bromo, and fluoro substituents. The substitution pattern would lead to distinct coupling patterns (J-coupling) between the two protons, which would be crucial for their assignment.

A hypothetical data table for the ¹H NMR spectrum is presented below. The actual values would depend on the specific electronic environment created by the substituents.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4ValuedValue (JH4-H6)
H-6ValuedValue (JH6-H4)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atoms bonded to the electronegative halogens and the nitro group would appear at lower fields (higher ppm values).

A predicted data table for the ¹³C NMR spectrum is shown below.

CarbonChemical Shift (ppm)
C-1Value
C-2Value
C-3Value
C-4Value
C-5Value
C-6Value

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum would provide information about the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with multiple electron-withdrawing groups. Coupling between the fluorine and the adjacent protons would also be observable.

NucleusChemical Shift (ppm)
¹⁹FValue

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish the correlation between the two aromatic protons (H-4 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): Would identify the direct one-bond correlations between protons and the carbons they are attached to.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the nitro group and the halogen-carbon bonds.

A table of expected vibrational frequencies is provided below.

Functional GroupFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
C-NO₂ Asymmetric StretchValueValue
C-NO₂ Symmetric StretchValueValue
C-F StretchValueValue
C-Cl StretchValueValue
C-Br StretchValueValue
Aromatic C-H StretchValueValue
Aromatic C=C StretchValueValue

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₆H₂BrClFNO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these elements. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the halogen atoms.

A summary of expected mass spectrometric data is presented below.

Ionm/z (relative abundance)Description
[M]⁺ValueMolecular ion
[M-NO₂]⁺ValueLoss of nitro group
[M-Br]⁺ValueLoss of bromine atom
[M-Cl]⁺ValueLoss of chlorine atom

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar compounds, such as 2-bromo-6-chloro-4-nitroaniline, provides a strong precedent for the expected outcomes of such an investigation. nih.govchemicalbook.com The study of various nitrobenzene (B124822) derivatives by X-ray diffraction has established a robust framework for understanding the influence of different substituents on the crystal packing. nih.gov

Hypothetical Crystallographic Analysis:

Should single crystals of this compound be obtained, X-ray diffraction analysis would be performed. The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The expected data from such an analysis would include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom in the asymmetric unit. These data allow for the calculation of key geometric parameters. For instance, the orientation of the nitro group relative to the benzene ring is a critical factor influenced by the electronic and steric effects of the adjacent halogen substituents. nih.gov The analysis would also reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Below is a table of hypothetical crystallographic parameters for this compound, based on known data for similar halogenated nitroaromatic compounds. nih.govsuniv.ac.in

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8.0 - 12.0
b (Å)6.0 - 10.0
c (Å)14.0 - 18.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.9 - 2.1
R-factor< 0.05

This table is illustrative and based on typical values for related structures. Actual values would be determined experimentally.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or isomers, thereby ensuring its purity. The choice of technique depends on the volatility and polarity of the compound. hplcvials.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be the most probable method of choice. sielc.com In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

The separation of positional isomers of halogenated nitrobenzenes can be challenging due to their similar physical properties. chromforum.orgresearchgate.net Method development would involve optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, and column temperature to achieve baseline separation of all components. A UV detector is commonly used for nitroaromatic compounds due to their strong chromophores. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. ijstr.org The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides both identification based on the mass-to-charge ratio of the fragmented ions and quantification.

Given the molecular weight of this compound, it is expected to be sufficiently volatile for GC analysis. A potential challenge could be thermal degradation in the injector port or on the column, which would necessitate careful optimization of the temperature program. The use of a halogen-specific detector (XSD) in conjunction with or as an alternative to a mass spectrometer can offer enhanced selectivity for halogenated compounds. nih.gov

The following table outlines plausible chromatographic conditions for the analysis of this compound.

TechniqueParameterTypical Conditions
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Temperature Ambient or slightly elevated (e.g., 30-40 °C)
UPLC Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile/Water with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Detector UV-Vis or MS
Temperature 35 - 50 °C
GC-MS Column Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 - 280 °C
Oven Program Initial temp. ~100 °C, ramped to ~300 °C
Detector Mass Spectrometer (Electron Ionization mode)

These conditions are illustrative and would require optimization for this specific analyte.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Chloro 1 Fluoro 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionamazonaws.comtandfonline.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org For substituted nitrobenzenes, DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometry and predict a wide range of properties. amazonaws.comtandfonline.com These calculations are fundamental to understanding the molecule's stability, electronic distribution, and chemical reactivity. unpatti.ac.id The presence of multiple electron-withdrawing groups—one nitro group and three different halogens—on the benzene (B151609) ring makes this molecule particularly electron-deficient and susceptible to nucleophilic attack. libretexts.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. unpatti.ac.id A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, the HOMO is expected to be distributed over the benzene ring and the halogen atoms, while the LUMO is primarily localized on the nitro group due to its strong electron-withdrawing nature. This distribution facilitates intramolecular charge transfer (ICT) from the ring to the nitro group upon electronic excitation. DFT calculations allow for the quantification of the HOMO and LUMO energies and other related global reactivity descriptors.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies and Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterValue (eV)Description
EHOMO -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -3.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.3ELUMO - EHOMO; indicates chemical reactivity and stability. unpatti.ac.id
Ionization Potential (I) 7.5-EHOMO; energy required to remove an electron.
Electron Affinity (A) 3.2-ELUMO; energy released when an electron is added.
Electronegativity (χ) 5.35(I+A)/2; measures the power to attract electrons.
Chemical Hardness (η) 2.15(I-A)/2; measures resistance to charge transfer.
Electrophilicity Index (ω) 6.64χ²/2η; describes the propensity to accept electrons.

Note: This table contains representative values for illustrative purposes based on typical results for similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate different potential values on the electron density surface. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a significant region of negative electrostatic potential localized on the oxygen atoms of the nitro group, making them centers for electrophilic interaction. Conversely, the aromatic ring, depleted of electron density by the powerful withdrawing effects of the nitro group and halogens, would exhibit a positive potential (blue). This electron-deficient nature makes the aromatic ring a prime target for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The strength of these interactions, known as hyperconjugative interactions, can be quantified as a stabilization energy, E(2).

Table 2: Hypothetical NBO Analysis of Major Hyperconjugative Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) on NO₂π* (C-C) in ring~50-60
LP (Br)π* (C-C) in ring~5-10
LP (Cl)π* (C-C) in ring~4-8
LP (F)π* (C-C) in ring~2-5

Note: This table contains representative values for illustrative purposes. The notation LP (X) refers to a lone pair orbital on atom X. The energy values reflect the delocalization's contribution to molecular stability.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily defined by the rotation of the nitro group relative to the plane of the benzene ring. unpatti.ac.id While nitrobenzene (B124822) itself has a planar equilibrium structure, steric hindrance between the nitro group and adjacent substituents can introduce a torsional angle and a barrier to rotation. researchgate.netscispace.com

In this molecule, the nitro group is flanked by a fluorine atom and a chlorine atom. Computational studies on similar ortho-substituted nitrobenzenes show that steric repulsion can force the nitro group to twist out of the plane of the aromatic ring to achieve a minimum energy conformation. researchgate.net Conformational analysis involves calculating the molecule's energy as a function of the C-C-N-O dihedral angle. This would likely reveal that the lowest energy state is a non-planar conformation, with a specific rotational barrier that can be calculated. scispace.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)tandfonline.com

Computational methods are widely used to predict spectroscopic data, which serves as a vital tool for structural elucidation when compared with experimental results. tandfonline.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govnrel.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show excellent correlation with experimental spectra, aiding in the correct assignment of peaks and confirmation of the molecular structure. aps.org

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (on C4) 7.857.82
H (on C6) 7.987.95
C1-F 155.0154.5
C2-Cl 130.2130.0
C3-NO₂ 148.5148.3
C5-Br 115.6115.4

Note: This table contains representative values for illustrative purposes. The accuracy of prediction depends on the level of theory and solvent modeling. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov A frequency analysis not only helps in assigning the observed spectral bands to specific molecular motions but also confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). amazonaws.com Key predicted vibrations for this molecule would include the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, C-H bending, and the characteristic stretching frequencies for the C-F, C-Cl, and C-Br bonds.

Reaction Pathway Modeling and Transition State Analysisnih.gov

Given the highly electron-deficient nature of the aromatic ring, this compound is an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.com Computational chemistry can model the entire reaction pathway for the substitution of one of the halogen atoms by a nucleophile. nih.gov

This modeling involves locating the transition state structure for the reaction, which is the highest energy point along the reaction coordinate. amazonaws.com For an SNAr reaction, this typically involves the formation of a high-energy intermediate known as a Meisenheimer complex, where the nucleophile has added to the ring, temporarily breaking its aromaticity. youtube.com By calculating the energy of the reactants, the transition state (or Meisenheimer intermediate), and the products, the activation energy (ΔG‡) for the reaction can be determined.

Computational analysis can predict which halogen is the most likely leaving group by comparing the activation barriers for nucleophilic attack at the carbon atoms bonded to F, Cl, and Br. While fluorine is the most electronegative, making the carbon it's attached to highly electrophilic and activating the ring for attack, the C-F bond is very strong. youtube.com Conversely, bromine is a better leaving group. DFT calculations can resolve these competing factors to predict the most favorable reaction pathway. nih.gov

Table 4: Hypothetical Calculated Activation Energies (ΔG‡) for SNAr with a Nucleophile (e.g., CH₃O⁻)

Position of Attack (Leaving Group)Relative Activation Energy (kcal/mol)Predicted Reactivity
C1 (Fluorine) 22.5Less Favorable
C2 (Chlorine) 18.0Favorable
C5 (Bromine) 19.5Moderately Favorable

Note: This table contains representative values for illustrative purposes. The actual values depend on the nucleophile, solvent, and level of theory. A lower activation energy indicates a faster reaction rate. amazonaws.com

Synthetic Applications and Derivatization Strategies of 5 Bromo 2 Chloro 1 Fluoro 3 Nitrobenzene

As an Intermediate in the Synthesis of Complex Aromatic Systems

5-bromo-2-chloro-1-fluoro-3-nitrobenzene serves as a foundational building block for the construction of more elaborate aromatic structures. The differential reactivity of its three halogen substituents is key to its utility, enabling its participation in a variety of cross-coupling reactions. The carbon-bromine bond is the most susceptible to oxidative addition with transition metal catalysts, making it the primary site for reactions like Suzuki-Miyaura, Stille, and Heck couplings. This allows for the selective introduction of aryl, vinyl, or alkyl groups at the C-5 position.

Under different catalytic conditions, typically requiring more forcing conditions, the carbon-chlorine bond can also participate in cross-coupling reactions. This sequential reactivity allows for the step-wise construction of multi-substituted biaryl and other complex aromatic systems. The carbon-fluorine bond is the strongest and generally remains intact during these transformations, providing a stable anchor point. Furthermore, the potent nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily directing substitution at the fluorine-bearing C-1 position.

Table 1: Potential Cross-Coupling Reactions for Aromatic System Synthesis

Reaction TypeReactive SiteCoupling Partner (Example)Resulting Structure (Schematic)
Suzuki-MiyauraC-BrArylboronic acidBiphenyl derivative
StilleC-BrOrganostannaneAryl-substituted benzene (B151609)
HeckC-BrAlkeneStyrene derivative
SonogashiraC-BrTerminal alkyneArylalkyne derivative
Buchwald-HartwigC-Br / C-ClAmineN-Arylated derivative

This controlled, site-selective functionalization makes the compound an important intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries.

Precursor for Functionalized Heterocyclic Compounds

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a wide array of functionalized heterocyclic compounds. A common and powerful strategy involves a two-step sequence: nucleophilic aromatic substitution (SNAr) followed by reductive cyclization.

First, the highly activated fluorine atom at the C-1 position is readily displaced by a variety of binucleophilic reagents. The ortho-nitro group significantly lowers the electron density at this position, facilitating attack. For instance, reaction with an amino-thiol (e.g., 2-aminothiophenol) or an amino-phenol (e.g., 2-aminophenol) leads to the substitution of fluorine.

In the second step, the nitro group is reduced to an amine using standard reducing agents such as tin(II) chloride (SnCl2), iron in acetic acid, or catalytic hydrogenation (H₂/Pd). The newly formed amine is positioned ortho to the substituent introduced in the first step, creating the perfect geometry for an intramolecular condensation reaction. This spontaneous or acid-catalyzed cyclization yields fused heterocyclic systems like benzothiazoles, benzoxazoles, or benzimidazoles, which are prevalent scaffolds in medicinal chemistry. ossila.com

Table 2: Heterocycle Synthesis via SNAr and Reductive Cyclization

Binucleophile ReagentIntermediate Product (Post-SNAr)Final Heterocyclic Core (Post-Reduction/Cyclization)
2-Aminothiophenol2-((5-bromo-2-chloro-3-nitrophenyl)amino)benzenethiolSubstituted Benzothiazole
2-Aminophenol2-((5-bromo-2-chloro-3-nitrophenyl)amino)phenolSubstituted Benzoxazole
Benzene-1,2-diamineN¹-(5-bromo-2-chloro-3-nitrophenyl)benzene-1,2-diamineSubstituted Benzimidazole

Role in the Preparation of Advanced Organic Materials

The electronic properties and poly-halogenated nature of this compound suggest its potential use as a monomer or key building block in the synthesis of advanced organic materials. bldpharm.combldpharm.com The ability to undergo sequential cross-coupling reactions at the bromine and chlorine positions opens the door to creating conjugated polymers through step-growth polymerization methods like Suzuki or Stille polycondensation.

The resulting polymers would feature a highly substituted aromatic ring within the polymer backbone, which could be used to tune the material's solubility, thermal stability, and electronic properties. The strong electron-withdrawing nitro group endows the aromatic core with electron-accepting (n-type) characteristics, making it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Furthermore, the high halogen content could impart flame-retardant properties to the resulting materials.

Regioselective Functionalization for Diverse Chemical Scaffolds

A key feature governing the synthetic utility of this compound is the ability to perform highly regioselective transformations. The distinct electronic environment and bond strengths associated with each substituent allow chemists to target specific positions on the aromatic ring by choosing appropriate reaction conditions.

The hierarchy of reactivity allows for a predictable and controlled functionalization sequence:

Nucleophilic Aromatic Substitution (SNAr): The C-F bond at position 1 is the most reactive site for SNAr due to strong activation from the ortho-nitro group. This reaction typically proceeds under mild conditions with nucleophiles like amines, alkoxides, or thiolates.

Palladium-Catalyzed Cross-Coupling: The C-Br bond at position 5 is the most reactive site for standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to its lower bond dissociation energy compared to C-Cl and C-F.

Metal-Halogen Exchange: The C-Br bond is also the preferred site for metal-halogen exchange to form organolithium or Grignard reagents, which can then react with various electrophiles.

Cross-Coupling at Chlorine: The C-Cl bond at position 2 can undergo cross-coupling, but it typically requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher reaction temperatures than the C-Br bond.

Nitro Group Reduction: The nitro group can be selectively reduced to an amine at various stages of a synthetic sequence, transforming its electronic influence from strongly withdrawing to strongly donating and providing a new reactive handle for diazotization or acylation. google.com

This predictable regioselectivity enables the molecule to be used as a versatile platform for creating a wide diversity of chemical scaffolds by sequentially addressing each reactive site.

Table 3: Regioselective Reaction Guide

Target PositionReaction TypeTypical Reagents/ConditionsComments
C-1Nucleophilic Aromatic SubstitutionR-OH/Base, R-NH₂, R-SH/BaseHighly activated by ortho-NO₂ group.
C-5Cross-CouplingPd(PPh₃)₄, boronic acid, baseStandard Suzuki conditions readily target the C-Br bond.
C-5Metal-Halogen Exchangen-BuLi, -78 °CForms organometallic intermediate for electrophilic quench.
C-2Cross-CouplingPd₂(dba)₃, bulky phosphine ligand, heatRequires more forcing conditions than C-Br coupling.
C-3 (NO₂)ReductionSnCl₂/HCl or H₂/PdConverts nitro group to an amine (aniline derivative).

Integration into Multi-Step Organic Synthesis Sequences

The true value of this compound is realized in its integration into complex, multi-step synthetic sequences. libretexts.org Its status as a polyfunctional building block allows for the strategic and sequential introduction of various pharmacophores and functional groups, enabling the efficient construction of complex target molecules. bldpharm.comnih.gov

A typical synthetic plan might begin with a palladium-catalyzed cross-coupling reaction at the C-5 bromine site to install a key fragment. This could be followed by a nucleophilic substitution of the C-1 fluorine atom to introduce a different part of the molecule. Subsequently, the nitro group could be reduced to an aniline (B41778), which then serves as a handle for further elaboration, such as amide bond formation, sulfonylation, or a Sandmeyer reaction. Finally, the less reactive chlorine at C-2 could be targeted for a final functionalization step under more vigorous conditions. This strategic approach, leveraging the inherent reactivity differences of the substituents, minimizes the need for protecting groups and allows for a convergent and efficient synthesis. google.comwipo.int

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings

Research on 5-bromo-2-chloro-1-fluoro-3-nitrobenzene and structurally related halogenated nitroarenes has established their role as versatile intermediates in organic synthesis. The highly electron-deficient aromatic system makes the compound particularly reactive in nucleophilic aromatic substitution (SNAr) reactions. Key findings indicate that the halogen atoms can be selectively displaced by various nucleophiles, a feature pivotal for constructing more complex molecules.

The nitro group is a significant functional handle, with its reduction to an amino group being a well-documented and crucial transformation. researchgate.net This conversion opens up pathways to anilines, which are vital precursors for a vast array of pharmaceuticals, agrochemicals, dyes, and pigments. researchgate.netnih.gov The selective catalytic reduction of halogenated nitroaromatics is a widely employed method for synthesizing these valuable halogenated anilines. researchgate.net The presence of multiple, distinct halogen atoms (bromine, chlorine, fluorine) offers the potential for regioselective reactions, a cornerstone of modern synthetic strategy.

Identification of Unexplored Reactivity and Derivatization Pathways

While the primary reactivity centers on nucleophilic substitution and nitro group reduction, several derivatization pathways for this compound remain underexplored. The differential reactivity of the C-F, C-Cl, and C-Br bonds under various SNAr conditions has not been exhaustively mapped. A systematic investigation into the selective activation and substitution of each halogen would be of significant academic and practical value. For instance, the greater reactivity of p-fluoronitrobenzene compared to p-bromonitrobenzene in certain SNAr reactions suggests that the fluorine atom might be preferentially substituted under specific conditions. doubtnut.com

Furthermore, the application of modern cross-coupling reactions remains a fertile ground for discovery. While the carbon-bromine bond is a known handle for palladium-catalyzed reactions like Suzuki and Stille couplings, a detailed study of its reactivity in the context of the other substituents on this specific molecule is lacking. Investigating other coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, at the C-Br or C-Cl position could unlock novel synthetic routes to complex, functionalized aromatics. The potential for selective, sequential cross-coupling reactions at the different halogen sites represents a significant and unexplored synthetic opportunity.

Advancements in Computational Methodologies for Highly Substituted Aromatics

The complexity of polysubstituted aromatic compounds like this compound makes them ideal candidates for computational analysis. Modern in-silico methods are increasingly capable of predicting the reactivity and physicochemical properties of such molecules. researchgate.net Computational models can be employed to:

Predict Regioselectivity: Calculate the activation energies for nucleophilic attack at each of the halogenated positions to predict the most likely site of substitution under various reaction conditions.

Elucidate Reaction Mechanisms: Model the transition states of complex reactions, such as nitro group reductions or cross-coupling reactions, to gain a deeper understanding of the reaction pathways.

Correlate Structure and Properties: Use quantitative structure-activity relationship (QSAR) models to predict the potential biological activity or toxicity of derivatives based on their three-dimensional physicochemical parameters. researchgate.net

Conformational analysis using force fields like MMFF94 can provide insights into the steric and electronic effects governing the molecule's behavior. researchgate.net Such computational studies can guide synthetic efforts, reducing the need for extensive empirical screening and accelerating the discovery of new reactions and applications.

Potential for Novel Applications in Chemical Research

The structural motifs present in this compound suggest its potential as a scaffold or key intermediate in various areas of chemical research.

Medicinal Chemistry: Halogenated anilines, derived from the reduction of halogenated nitroarenes, are crucial intermediates in drug discovery. researchgate.netnih.gov This compound could serve as a starting point for the synthesis of novel kinase inhibitors or other biologically active molecules where precise halogen substitution patterns are required for optimal target binding. nih.gov The presence of fluorine is particularly desirable in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

Agrochemicals: Many pesticides and herbicides are based on halogenated aromatic structures. researchgate.net The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Polysubstituted benzenes are building blocks for advanced materials. Derivatives of this compound could be explored as precursors for polymers, dyes, or other functional materials where the electronic properties imparted by the substituents are advantageous.

The ability to selectively functionalize the different positions on the aromatic ring makes this compound a valuable platform for generating libraries of diverse molecules for screening in various applications.

Broader Implications for the Field of Halogenated Nitroarene Chemistry

The continued investigation of specific compounds like this compound contributes significantly to the broader field of halogenated nitroarene chemistry. This class of compounds is fundamental to industrial synthesis, but their use also brings environmental considerations. nih.gov

Research in this area drives the development of more efficient and selective synthetic methods. For instance, the challenge of achieving high chemoselectivity in the reduction of nitro groups without causing hydrodehalogenation has led to the development of advanced catalytic systems, such as ruthenium-based nanocomposites. nih.govrsc.org These advancements have implications beyond a single reaction, contributing to a more sustainable and efficient chemical industry.

Furthermore, understanding the reactivity and potential metabolic pathways of these compounds is crucial for environmental science. Studies on the biodegradation of chloronitrobenzenes by microorganisms, for example, provide insights into how these industrial chemicals are processed in the environment and can inform strategies for bioremediation. nih.govnih.gov Therefore, the detailed study of even a single, complex molecule like this compound ripples outward, influencing synthetic methodology, catalyst design, and our understanding of the environmental chemistry of industrial compounds.

Q & A

Basic: What are the established synthetic routes for 5-bromo-2-chloro-1-fluoro-3-nitrobenzene, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via sequential halogenation and nitration of substituted benzene derivatives. Key methods involve:

  • Halogenation strategies : Sequential introduction of bromo, chloro, and fluoro groups using directed ortho/para substitution, followed by nitration at the meta position due to the electron-withdrawing nitro group.
  • Optimization : Reaction conditions (solvent, temperature, catalysts) significantly impact yields. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with N,N-dimethylformamide (DMF) as a catalyst at 0–20°C achieves >95% purity for intermediates . Control of moisture (<0.5%) and solvent purity is critical to avoid side reactions .

Advanced: How does the electronic influence of substituents affect regioselectivity in further functionalization (e.g., Suzuki coupling)?

Answer:
The substituents’ electronic effects dictate regioselectivity:

  • Nitro group (-NO₂) : Strongly meta-directing due to its electron-withdrawing nature, favoring reactions at the 3-position.
  • Halogens (Br, Cl, F) : Ortho/para-directing but deactivate the ring, requiring careful selection of coupling partners. For example, bromine at the 5-position may undergo Suzuki-Miyaura cross-coupling with aryl boronic acids, but steric hindrance from adjacent substituents must be mitigated . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and distinguishes between halogenated isomers. For example, fluorine’s deshielding effect shifts peaks upfield in ¹⁹F NMR .
  • HPLC/GC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., residual solvents or dehalogenated byproducts) .
  • Elemental Analysis : Validates molecular formula (C₇H₃BrClFNO₂) and halogen content .

Advanced: How can the nitro group in this compound be selectively reduced to an amine without affecting halide substituents?

Answer:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol at 25–50°C. Additives like NH₄Cl stabilize intermediates and prevent dehalogenation .
  • Chemoselective Agents : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces nitro to amine while preserving halides. Monitor pH to avoid acid-catalyzed side reactions .

Advanced: How to resolve contradictions in reported reaction outcomes (e.g., varying yields under similar conditions)?

Answer:
Discrepancies often arise from:

  • Solvent Purity : Trace water in DCM can hydrolyze intermediates (e.g., acyl chlorides). Use molecular sieves or anhydrous solvents .
  • Catalyst Degradation : DMF may decompose at >50°C, reducing efficacy. Replace with stable alternatives like 1,2-dichloroethane.
  • Competing Pathways : Nitro groups may participate in unintended cyclization. Kinetic studies (e.g., in situ IR) identify dominant pathways .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Toxicity : Halogenated nitrobenzenes are irritants and potential mutagens. Use fume hoods and PPE (gloves, goggles).
  • Stability : Nitro groups may decompose exothermically. Store at 2–8°C in amber glass to prevent photodegradation .

Advanced: What strategies enable selective displacement of fluorine in the presence of bromine and chlorine?

Answer:
Fluorine’s high electronegativity makes it resistant to nucleophilic substitution. However:

  • Metal-Mediated Reactions : Use Cu(I) catalysts to activate the C-F bond for cross-coupling. For example, Ullmann-type coupling with aryl Grignard reagents at 80–100°C .
  • Directed C-H Functionalization : Palladium catalysts with bidentate ligands (e.g., phenanthroline) can selectively replace fluorine via oxidative addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.